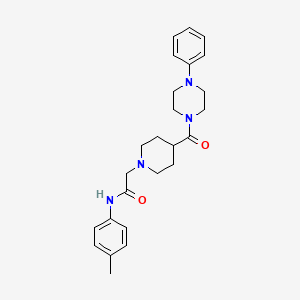

N-(2-morpholinopyrimidin-5-yl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

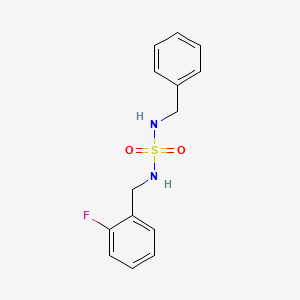

“N-(2-morpholinopyrimidin-5-yl)picolinamide” is a chemical compound with a complex structure . It contains a total of 38 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amine .

Synthesis Analysis

A synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes has been developed . This method employs Pd(TFA) 2 as the catalyst in n-octane . The cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA) 2 .Molecular Structure Analysis

The molecular structure of “N-(2-morpholinopyrimidin-5-yl)picolinamide” is complex, with a total of 38 bonds . It includes 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amine .科学的研究の応用

Synthesis and Application in Pharmacology

N-(2-morpholinopyrimidin-5-yl)picolinamide and its derivatives have been extensively studied for their pharmacological applications. For instance, a novel compound, VU0424238 (auglurant), which is a derivative of N-(2-morpholinopyrimidin-5-yl)picolinamide, was developed as an mGlu5 negative allosteric modulator (NAM) and is being explored for the treatment of depression. This involved a kilogram-scale synthesis process highlighting a challenging pyridine N-oxidation sequence, which was critical for preparing batches for clinical trials (David et al., 2017).

Role in Neurodegenerative and Psychiatric Disorders

Another study on VU0424238 emphasized its potential utility in the treatment of various psychiatric and neurodegenerative disorders. This compound exhibited significant selectivity for mGlu5 over other mGlu receptors, suggesting its potential as a therapeutic agent in clinical settings (Felts et al., 2017).

Application in Inhibiting Kinase Activity

The compound also plays a role in inhibiting kinase activity, as highlighted in the discovery of a non-nitrogen containing morpholine isostere. This discovery was pivotal in the development of potent selective inhibitors of mTORC1 and mTORC2, indicating its significance in cancer research and treatment (Hobbs et al., 2019).

Antimicrobial Properties

Research on hybrid molecules containing N-(2-morpholinopyrimidin-5-yl)picolinamide has demonstrated antimicrobial properties. These compounds showed significant potency against various microbial strains, indicating their potential as antimicrobial agents (Desai et al., 2013).

Application in Cancer Therapy

In the field of cancer therapy, rhodium, iridium, and ruthenium half-sandwich complexes containing (N,N)-bound picolinamide ligands (derivatives of N-(2-morpholinopyrimidin-5-yl)picolinamide) have shown promise. These complexes demonstrated significant cytotoxicities against cancer cells, with varying effects based on the presence and position of halides (Almodares et al., 2014).

Radiopharmaceutical Potential

There's also interest in the development of PET radioligands for imaging specific receptors in the brain, using derivatives of N-(2-morpholinopyrimidin-5-yl)picolinamide. This highlights its potential use in diagnostic imaging and neuroscientific research (Kil et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, “(2-Morpholinopyrimidin-5-yl)methanol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled .

特性

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-13(12-3-1-2-4-15-12)18-11-9-16-14(17-10-11)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCCDEAVNQYABN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholinopyrimidin-5-yl)picolinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2780380.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylethanesulfonamide](/img/structure/B2780383.png)

![N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]but-2-ynamide](/img/structure/B2780385.png)

![7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780386.png)

![3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2780390.png)

![6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2780393.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2780400.png)

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)